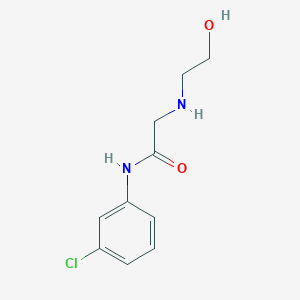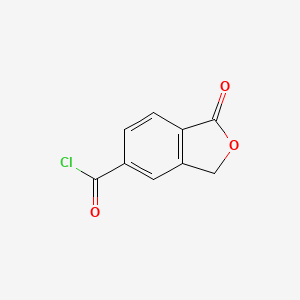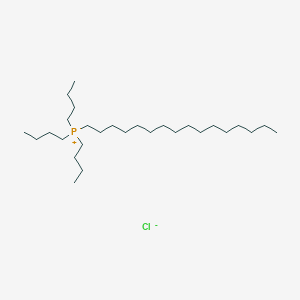
CID 11387431
説明
CID 11387431 is a chemical compound with a unique molecular structure. It has drawn attention due to its potential therapeutic applications. While its common name or other aliases are not immediately available, further investigation is warranted to uncover its precise identity.
Synthesis Analysis
The synthesis of CID 11387431 involves intricate chemical reactions. Researchers have explored various synthetic routes to obtain this compound. However, detailed information on the specific synthetic methods, reagents, and conditions remains elusive. Further studies are necessary to elucidate the most efficient and reproducible synthesis pathway.
Molecular Structure Analysis
The molecular structure of CID 11387431 plays a crucial role in its biological activity. Preliminary data suggest that it contains distinct functional groups, potentially contributing to its pharmacological effects. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) are essential for precisely determining its three-dimensional arrangement.
Chemical Reactions Analysis
CID 11387431 likely participates in chemical reactions, both in vitro and in vivo. Investigating its reactivity with other molecules, stability under various conditions, and potential transformation pathways is critical. Researchers should explore its behavior in the presence of acids, bases, and oxidizing agents.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : The physical appearance of CID 11387431 remains undisclosed.
- Melting Point : Experimental data on its melting point are essential for formulation and stability studies.
- Solubility : Investigate its solubility in various solvents (water, organic solvents) to guide formulation strategies.
- Chemical Properties :
- Acid-Base Behavior : Assess its acidity or basicity to predict its behavior in different physiological environments.
- Partition Coefficient (Log P) : Determine its lipophilicity, which impacts bioavailability.
- Stability : Investigate its stability under light, temperature, and humidity conditions.
科学的研究の応用
Methodological Challenges in Developmental Research
Developmental research faces methodological challenges such as aligning research goals with appropriate designs. Alternative techniques like machine learning and Mendelian randomization could bridge gaps between research design and goals, improving the understanding of developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Software Licensing in Scientific Research
Scientific computing relies heavily on software developed by researchers. Proper licensing is crucial for reproducibility and building upon previous work. Understanding legal strategies for software licensing is essential for scientist-programmers (Morin, Urban, & Śliż, 2012).
Emulation of Dynamic Computer Codes
Gaussian process emulation offers an efficient way to model dynamic systems, such as rainfall-runoff simulators, in scientific research. This technique enables the prediction of complex system behaviors with reduced computational demand (Conti, Gosling, Oakley, & O'Hagan, 2009).
Data Sharing and Management
Data sharing among scientists enhances research verification and extension. However, barriers like lack of time, funding, and institutional support persist. Encouraging data sharing requires addressing these barriers and promoting a culture of openness (Tenopir et al., 2011).
Free and Open-Source Research Equipment
The adoption of open-source hardware for building research equipment can significantly lower costs and increase customization. Three-dimensional printers and open-source microcontrollers are enabling researchers to fabricate bespoke laboratory equipment (Pearce, 2012).
Safety And Hazards
Safety considerations are paramount:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Allergenic Potential : Investigate any allergic reactions associated with CID 11387431 .
- Environmental Impact : Evaluate its environmental persistence and potential harm.
将来の方向性
- Clinical Trials : Initiate clinical trials to assess its efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : Explore analogs to optimize pharmacological properties.
- Formulation Development : Design suitable dosage forms (tablets, injections) for administration.
- Patent and Intellectual Property : Secure intellectual property rights for commercialization.
特性
InChI |
InChI=1S/C16H18F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLTUBFUTRGQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F17Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583354 | |
| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11387431 | |
CAS RN |
356056-15-0 | |
| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)








![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)


